clopidogrel carboxylic acid

Übersicht

Beschreibung

Clopidogrel Related Compound A is a metabolite of the drug Clopidogrel.

Wirkmechanismus

Target of Action

The primary target of clopidogrel carboxylic acid is the P2Y12 receptor on platelets . This receptor plays a crucial role in platelet aggregation, a key process in blood clot formation .

Mode of Action

This compound is a prodrug, meaning it requires metabolic activation to exert its pharmacological effects . It undergoes biotransformation to an active thiol metabolite via CYP2C19 in the liver . This active metabolite irreversibly inhibits the P2Y12 component of ADP receptors on the platelet surface . This inhibition prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation .

Biochemical Pathways

The major metabolic pathway of clopidogrel involves conversion to carboxylic acid by an esterase (CES1), forming clopidogrelic acid (SR26334) that is inactive . The remainder is metabolized to 2-oxo-clopidogrel, which is then converted either to inactive 2-oxo-clopidogrel-carboxylic acid via ester hydrolysis or to the active thiol metabolite .

Pharmacokinetics

This compound is a pro-drug and requires complex metabolic activation in the liver . Up to 85% of the absorbed drug can be transformed by carboxyl esterases into a carboxylic acid derivative of clopidogrel (CLPM), the major metabolite circulating in the blood . The conversion of clopidogrel to its active metabolite requires two sequential oxidative steps .

Result of Action

The result of this compound’s action is a reduction in platelet aggregation, which decreases the risk of thromboembolic events such as heart attacks and strokes . It has been shown to be superior to aspirin in reducing cardiovascular outcomes in patients with cardiovascular disease .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, genetic polymorphisms in the genes encoding for cytochrome (CYP) 2C19, which affect the pharmacokinetics of clopidogrel, can lead to substantial inter-individual variability in treatment response . Other factors, including age, sex, obesity, concurrent diseases, and drug–drug interactions, may also contribute to the overall between-subject variability in treatment response .

Biochemische Analyse

Biochemical Properties

Clopidogrel carboxylic acid is involved in various biochemical reactions. It interacts with enzymes such as cytochrome P450 2C19 (CYP2C19) and paraoxonase-1 (PON1) . These interactions are crucial for the metabolic activation of clopidogrel .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the overall efficacy of clopidogrel .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant aspects of its biochemistry . It may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Biologische Aktivität

Clopidogrel carboxylic acid, the primary inactive metabolite of the antiplatelet drug clopidogrel, plays a significant role in understanding the pharmacokinetics and pharmacodynamics of clopidogrel therapy. This article delves into its biological activity, metabolism, and clinical implications, supported by data tables and case studies.

Overview of Clopidogrel and Its Metabolites

Clopidogrel is a thienopyridine derivative that requires metabolic activation to exert its antiplatelet effects. Approximately 85% of clopidogrel is rapidly hydrolyzed by carboxylesterase 1 (CES1) in the liver to form this compound, which is biologically inactive . The remaining 15% is converted into its active thiol metabolite through cytochrome P450 enzymes, primarily CYP2C19 .

Metabolism of this compound

The metabolic pathway of clopidogrel involves several key enzymes:

- Carboxylesterase 1 (CES1) : Responsible for the hydrolysis of clopidogrel to this compound.

- UDP-glucuronosyltransferases (UGTs) : Specifically UGT2B7 and UGT2B17, which mediate the glucuronidation of this compound, facilitating its elimination from the body .

Table 1: Key Enzymes Involved in Clopidogrel Metabolism

| Enzyme | Role | Activity Level |

|---|---|---|

| CES1 | Hydrolyzes clopidogrel to carboxylic acid | Major enzyme in liver |

| UGT2B7 | Glucuronidation of this compound | High activity |

| UGT2B17 | Glucuronidation in small intestine | Significant contributor |

| CYP2C19 | Converts to active thiol metabolite | Minor pathway |

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized in various studies. It is crucial for determining the drug's efficacy and safety profile.

- Absorption : Clopidogrel is rapidly absorbed from the gastrointestinal tract.

- Half-life : The half-life of this compound is relatively short, necessitating frequent dosing for effective antiplatelet action.

- Elimination : The majority of clopidogrel-related compounds in plasma are due to the presence of this inactive metabolite .

Case Study 1: Genetic Variability and Drug Interaction

A study involving 106 healthy volunteers examined the impact of genetic polymorphisms on the pharmacokinetics of clopidogrel. Participants with UGT2B17 deletion alleles exhibited a 10% decrease in the plasma concentration ratio of clopidogrel acyl-β-D-glucuronide to this compound, indicating that genetic factors can significantly influence drug metabolism and efficacy .

Case Study 2: Interaction with Proton Pump Inhibitors (PPIs)

Research has shown that PPIs can affect the efficacy of clopidogrel by inhibiting CYP2C19, thereby reducing the formation of its active metabolite. A randomized controlled trial demonstrated that while rabeprazole had a lesser interaction compared to omeprazole, both drugs decreased the active metabolite's plasma concentrations significantly . This highlights the importance of considering drug interactions in patients receiving dual antiplatelet therapy.

Eigenschaften

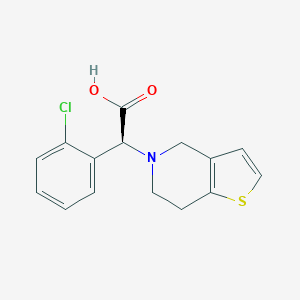

IUPAC Name |

(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCASRSISIKYPDD-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=C1SC=C2)[C@@H](C3=CC=CC=C3Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891466 | |

| Record name | Clopidogrel carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144457-28-3 | |

| Record name | SR-26334 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144457283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clopidogrel carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOPIDOGREL CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B9Z4634CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.